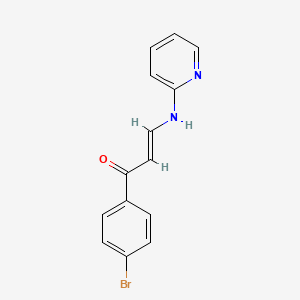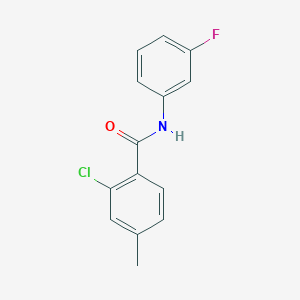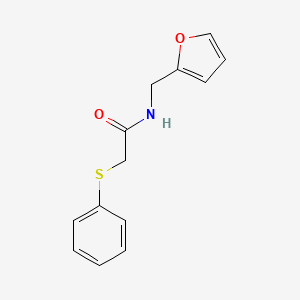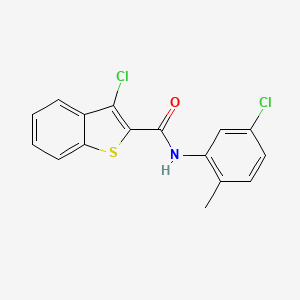
1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one, also known as BRD7589, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound belongs to the class of chalcones, which are known for their diverse biological activities.
作用机制
The mechanism of action of 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to promote cell survival and proliferation. Additionally, 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism. In inflammation research, 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been shown to inhibit the activity of the NF-κB pathway, which is known to promote the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been shown to have diverse biochemical and physiological effects in various cell types and animal models. In cancer cells, 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been found to induce apoptosis and cell cycle arrest by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. Additionally, 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis. In inflammation research, 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been found to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of transcription factors such as NF-κB. In neurological research, 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been shown to improve cognitive function and memory by enhancing synaptic plasticity and reducing oxidative stress.
实验室实验的优点和局限性
One advantage of using 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one in lab experiments is that it has been shown to have low toxicity in animal models, which makes it a promising candidate for further preclinical and clinical studies. Additionally, 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been found to have a wide range of biological activities, which makes it a versatile tool for studying various diseases and pathways. However, one limitation of using 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one in lab experiments is that its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential. Additionally, the synthesis of 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one can be challenging and time-consuming, which may limit its accessibility for some researchers.
未来方向
There are several future directions for research on 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one. In cancer research, further studies are needed to determine the optimal dosage and administration of 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one for different types of cancer. Additionally, studies are needed to investigate the potential synergistic effects of 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one with other anticancer agents. In inflammation research, further studies are needed to determine the specific molecular targets of 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one and to investigate its potential for treating chronic inflammatory diseases. In neurological research, further studies are needed to determine the optimal dosage and administration of 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one for improving cognitive function and memory in animal models and humans. Additionally, studies are needed to investigate the potential neuroprotective effects of 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one in various neurological disorders.
合成方法
The synthesis of 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one involves the reaction of 4-bromobenzaldehyde and 2-acetylpyridine in the presence of a base catalyst. The resulting chalcone is purified through column chromatography to obtain the final product.
科学研究应用
1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. In neurological research, 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been studied for its potential to improve cognitive function and memory in animal models of Alzheimer's disease.
属性
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(pyridin-2-ylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O/c15-12-6-4-11(5-7-12)13(18)8-10-17-14-3-1-2-9-16-14/h1-10H,(H,16,17)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBCUYSSNXYLCD-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC=CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)N/C=C/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-bromophenyl)-3-(pyridin-2-ylamino)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B5715573.png)


![N-(2-fluorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5715594.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5715602.png)



![methyl {[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5715655.png)
![1-[3-(4-tert-butylphenyl)acryloyl]piperidine](/img/structure/B5715666.png)


![2,5-dimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5715678.png)